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molecular formula C17H15NO3 B7884601 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone

Cat. No. B7884601
M. Wt: 281.30 g/mol
InChI Key: SUVQWDLUAIFZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446203B2

Procedure details

The mixture of 5,6-dimethoxy-2-(4-pyridyl)methylene-1-indanone (34 gm), methanol (325 ml), methylenedichloride (200 ml) and 5% palladium-charcoal (2 gm) is taken in a hydrogenation flask and subjected to hydrogenation under a hydrogen pressure of 2 bars for 3 hours. The catalyst is removed by filtration and the solvents are evaporated completely under vacuum to obtain a residue. Ethyl acetate (150 ml) is added to the residue and stirred for 20 minutes at 25° C. to 30° C. The contents are then cooled to 0° C., stirred for 30 minutes and filtered to give 34 gm of 5,6-dimethoxy-2-(4-pyridyl)methyl-1-indanone.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[C:7](=[CH:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)[CH2:6]2.CO.C(Cl)Cl>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH:7]([CH2:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)[CH2:6]2

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)=CC1=CC=NC=C1
Name
Quantity
325 mL
Type
reactant
Smiles
CO
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes at 25° C. to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is taken in a hydrogenation flask
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated completely under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a residue
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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